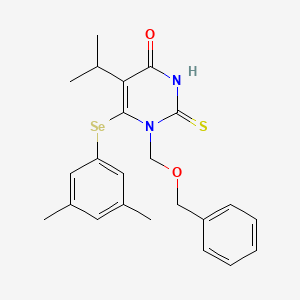
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-2-thioxo- is a complex organic compound that belongs to the pyrimidinone family This compound is characterized by the presence of a seleno group, a thioxo group, and various alkyl and aryl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-2-thioxo- typically involves multi-step organic reactions. The starting materials often include pyrimidinone derivatives, seleno reagents, and thioxo compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxide derivatives.
Reduction: The thioxo group can be reduced to form thiol derivatives.
Substitution: The aryl and alkyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems.
Major Products
The major products formed from these reactions include selenoxide derivatives, thiol derivatives, and substituted pyrimidinone compounds.
Applications De Recherche Scientifique
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-2-thioxo- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-2-thioxo- involves its interaction with specific molecular targets and pathways. The seleno and thioxo groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4(1H)-Pyrimidinone derivatives with different substituents.
- Seleno compounds with similar structural features.
- Thioxo compounds with analogous reactivity.
Uniqueness
The uniqueness of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-2-thioxo- lies in its combination of seleno and thioxo groups, along with its specific aryl and alkyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
172256-00-7 |
|---|---|
Formule moléculaire |
C23H26N2O2SSe |
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
6-(3,5-dimethylphenyl)selanyl-1-(phenylmethoxymethyl)-5-propan-2-yl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C23H26N2O2SSe/c1-15(2)20-21(26)24-23(28)25(14-27-13-18-8-6-5-7-9-18)22(20)29-19-11-16(3)10-17(4)12-19/h5-12,15H,13-14H2,1-4H3,(H,24,26,28) |
Clé InChI |
OHNSWWDLDFEMID-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)[Se]C2=C(C(=O)NC(=S)N2COCC3=CC=CC=C3)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















